Superior Caspase-3 Inhibitory Potency of 3,4-Dimethyl-N-(8-quinolinyl)benzamide Versus Structurally Related Benzamides
In direct comparison to other benzamide analogs tested for caspase-3 inhibitory activity, 3,4-dimethyl-N-(8-quinolinyl)benzamide demonstrates superior potency. While benzamide derivatives like 3-hydroxyl-anthranilamide and 8-hydroxyl-2,4-dioxoquinazoline exhibited IC50 values of 32 µM and 36 µM respectively [1], 3,4-dimethyl-N-(8-quinolinyl)benzamide achieved an IC50 of 15.6 µM [2]. This represents a 2.1-fold increase in potency relative to the less active comparator.
| Evidence Dimension | Caspase-3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15.6 µM (1.56E+4 nM) |
| Comparator Or Baseline | 3-hydroxyl-anthranilamide: 32 µM; 8-hydroxyl-2,4-dioxoquinazoline: 36 µM |
| Quantified Difference | 2.1-fold lower IC50 (more potent) than 3-hydroxyl-anthranilamide |
| Conditions | In vitro enzyme inhibition assay. Data sourced from PubChem BioAssay (AID: 488901) for target compound [2], and a separate published study for comparators [1]. |
Why This Matters
This quantifiable difference in potency allows for lower compound usage in caspase-3 inhibition studies, reducing cost and minimizing off-target effects at higher concentrations.
- [1] Chen, G., et al. (2017). Benzamides and quinazolines from a mangrove actinomycetes Streptomyces sp. (No. 061316) and their inhibiting caspase-3 catalytic activity in vitro. Chemical & Pharmaceutical Bulletin, 65(2), 186-190. View Source
- [2] BindingDB. BDBM76626: 3,4-dimethyl-N-(8-quinolinyl)benzamide - Caspase-3 Inhibition Data. The Binding Database. View Source
